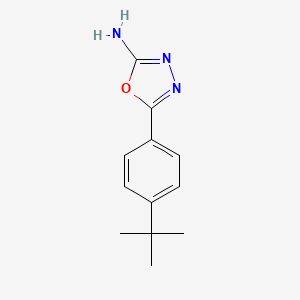

5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine

Description

Properties

IUPAC Name |

5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-12(2,3)9-6-4-8(5-7-9)10-14-15-11(13)16-10/h4-7H,1-3H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISTTWCWVFSFNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372268 | |

| Record name | 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730606 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

506407-84-7 | |

| Record name | 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-tert-butylbenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the oxadiazole ring.

Reduction: Reduced forms of the oxadiazole ring, potentially leading to amines or alcohols.

Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C15H19N3O2

Molecular Weight : 305.40 g/mol

CAS Number : 878925-51-0

The compound features an oxadiazole ring, which is known for its stability and ability to participate in various chemical reactions. The tert-butylphenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Medicinal Chemistry

5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine has been investigated for its antimicrobial , anticancer , and neuroprotective properties.

- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that modifications in the oxadiazole structure significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| A | Staphylococcus aureus | 32 |

| B | Escherichia coli | 27 |

| C | Pseudomonas aeruginosa | 30 |

- Anticancer Properties : Laboratory tests indicated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, inducing apoptosis through reactive oxygen species (ROS)-mediated pathways .

Neuropharmacology

Research indicates that oxadiazole derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for treating neurological disorders such as Alzheimer's disease. The presence of the oxadiazole moiety enhances binding affinity to these enzymes .

| Compound Type | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) |

|---|---|---|

| Oxadiazole Derivative A | 12.8 | 53.05 |

| Oxadiazole Derivative B | 33.9 | >105 |

Material Science

The compound is also explored for its potential in developing new materials with specific properties such as fluorescence and conductivity. Its unique structure allows it to be used as a building block for synthesizing more complex molecules with desirable characteristics .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various oxadiazoles against multi-drug resistant strains of Staphylococcus aureus. The results indicated that specific substitutions on the phenyl ring significantly increased antibacterial potency compared to standard antibiotics .

Case Study 2: Anticancer Properties

In vitro tests conducted on cancer cell lines revealed that a derivative of this compound induced apoptosis through ROS-mediated pathways. This finding highlights its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 4-tert-Butylphenylboronic acid

- 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole

- 4-tert-Butylphenol

Uniqueness

5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern and the presence of the oxadiazole ring. This structure imparts distinct chemical reactivity and physical properties, making it valuable for various applications in research and industry.

Biological Activity

5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Overview of Oxadiazole Compounds

1,3,4-Oxadiazoles are recognized for their versatility in medicinal chemistry. They have been studied for various biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The incorporation of different substituents on the oxadiazole ring can significantly influence the biological activity of these compounds.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Cholinesterase Inhibition : This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Studies show that derivatives of oxadiazoles exhibit varying potencies against these enzymes, highlighting structure-activity relationships (SAR) that inform drug design strategies .

- Antioxidant Properties : Oxadiazole derivatives have demonstrated antioxidant activity, which is beneficial in protecting cells from oxidative stress-related damage. This property is particularly relevant in neuroprotection and cancer therapies .

In Vitro Studies

A series of studies have evaluated the biological activity of this compound and its derivatives:

| Compound | Target | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | AChE | 33.9 - 40.1 | Moderate inhibition |

| 5-(p-tolyl)-oxadiazol | BChE | 53.05 | Higher potency compared to others |

| Various derivatives | AChE/BChE | >105 | Lower activity observed |

These findings indicate that while certain derivatives exhibit promising inhibitory effects on cholinesterases, others show significantly lower activity .

Case Studies

- Neuroprotective Effects : In a study focused on neuroprotection, this compound was shown to reduce oxidative stress markers in neuronal cell lines. The compound's ability to scavenge free radicals contributed to its neuroprotective effects .

- Anticancer Activity : Another investigation assessed the cytotoxic effects of this compound against various cancer cell lines. It demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) cells with an IC50 value indicative of its potential as an anticancer agent .

Q & A

Q. Data Contradictions :

- While H₂SO₄ gives moderate yields (60–75%), KOH in ethanol achieves higher purity but requires longer reaction times (24h vs. 12h) .

Advanced: What analytical challenges arise in structural determination?

Methodological Answer:

Challenges include:

- Disorder in Crystal Structures : The tert-butyl group may exhibit rotational disorder, complicating refinement. Use SHELXL’s ISOR/EADP constraints to model anisotropic displacement .

- Hydrogen Bonding Networks : Intermolecular N–H···N interactions (2.8–3.0 Å) form dimers, requiring high-resolution data (<1.0 Å) for accurate resolution .

Example :

In a related oxadiazole derivative, furan ring disorder (occupancy ratio 0.76:0.24) was resolved using difference Fourier maps and restraints .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential release of toxic gases (e.g., H₂S during synthesis) .

- Waste Disposal : Segregate halogenated waste and incinerate via certified facilities .

Advanced: How do substituents on the phenyl ring affect bioactivity?

Methodological Answer:

Q. Biological Data Comparison :

| Substituent | Activity (IC₅₀, μM) | Target | Reference |

|---|---|---|---|

| 4-Cl | 12.5 (S. aureus) | Antimicrobial | |

| 4-tert-butyl | 8.2 (MCF-7 cells) | Anticancer | |

| 4-OCH₃ | 18.9 (HCT-15 cells) | Anticancer |

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Standardize Assays : Use protocols like NCI-60 screening for anticancer activity to ensure comparability .

Control Variables : Match solvent (DMSO concentration ≤1%) and cell lines (e.g., MDA-MB-435 vs. MCF-7) .

Statistical Validation : Apply ANOVA to differentiate significant activity (p < 0.05) from noise .

Example : A study reported 15.43% growth inhibition on melanoma cells (MDA-MB-435) but 39.77% on colon cancer (HCT-15), highlighting tissue-specific efficacy .

Advanced: What computational methods predict binding modes with target proteins?

Methodological Answer:

- Docking Software : AutoDock Vina or Schrödinger Suite model interactions with proteins (e.g., EGFR kinase).

- Key Interactions :

Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC₅₀ values to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.